molecular formula C9H10F2O B3121870 1,1-Difluoro-1-phenylpropan-2-ol CAS No. 29548-92-3

1,1-Difluoro-1-phenylpropan-2-ol

Cat. No.: B3121870
CAS No.: 29548-92-3
M. Wt: 172.17 g/mol
InChI Key: JJGKMCQYDAQDEI-UHFFFAOYSA-N
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Description

1,1-Difluoro-1-phenylpropan-2-ol (CAS 145299-86-1) is a chiral fluorinated organic compound with the molecular formula C9H10F2O and an average molecular weight of 172.17 g/mol . This compound serves as a versatile chiral intermediate and building block in organic and medicinal chemistry research. The geminal difluoro group adjacent to the carbinol center is a key structural feature, which can be exploited to modulate the compound's electronic properties, metabolic stability, and lipophilicity in drug discovery programs . While specific biological data for this exact alcohol is limited, its structure indicates significant research value. It can be used as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) and other complex molecules. For instance, the related compound 1,1-difluoro-1-phenylpropan-2-amine (a derivative of this alcohol) has been identified in chemical databases, suggesting its role in the development of central nervous system (CNS) active agents . Furthermore, its structural similarity to 1-phenyl-2-propanol derivatives, which are key starting materials for chiral benzodiazepine analogs, highlights its potential application in asymmetric synthesis and the preparation of enantiomerically pure compounds for pharmacological studies . Researchers may utilize this chemical in kinetic resolutions or as a substrate for enzymes like lipases to obtain homochiral substances . The product is intended for research purposes only and is not for diagnostic, therapeutic, or other human uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluoro-1-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-7(12)9(10,11)8-5-3-2-4-6-8/h2-7,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGKMCQYDAQDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293352
Record name β,β-Difluoro-α-methylbenzeneethanol
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Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29548-92-3
Record name β,β-Difluoro-α-methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29548-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β-Difluoro-α-methylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reaction Pathways of 1,1 Difluoro 1 Phenylpropan 2 Ol Transformations

Oxidative Transformations of the Alcohol Moiety

The secondary alcohol group in 1,1-difluoro-1-phenylpropan-2-ol is susceptible to oxidation to form the corresponding ketone, 1,1-difluoro-1-phenylpropan-2-one. This transformation is a fundamental reaction in organic synthesis, allowing for the interconversion of functional groups. Standard oxidizing agents can be employed for this purpose. For instance, the oxidation of a similar compound, (S)-1-phenylpropan-2-ol, to produce acetophenone (B1666503) can be achieved using reagents like chromium trioxide or potassium permanganate. The presence of the gem-difluoro group adjacent to the alcohol can influence the reaction kinetics and conditions required for efficient conversion due to its strong electron-withdrawing nature.

The resulting α,α-difluoro ketone is a valuable synthetic intermediate. The transformation is crucial for accessing a range of other functionalized difluoro-compounds. The general pathway involves the removal of the hydroxyl proton and the hydrogen atom from the secondary carbon, forming a carbon-oxygen double bond.

Reductive Transformations to Related Compounds

Reductive processes involving this compound can target the alcohol functionality. The reverse of the oxidation process, the reduction of the corresponding ketone (1,1-difluoro-1-phenylpropan-2-one), is a common method to synthesize the alcohol. Studies have shown that microbial reduction of a related compound, 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one, can produce the corresponding alcohol with high enantioselectivity. rsc.org This highlights the potential for stereocontrolled synthesis of specific enantiomers of this compound.

Further reduction of the alcohol moiety itself to yield the alkane, 1,1-difluoro-1-phenylpropane, can also be envisioned, typically through a two-step process involving conversion of the alcohol to a good leaving group followed by hydrogenolysis. The difluoromethyl (CF2H) group is known to be isosteric and isopolar to a hydroxyl group, making compounds containing this moiety of great interest in medicinal chemistry as potential bioisosteres. google.com

Nucleophilic Substitution Reactions Involving Fluorine Atoms

While the carbon-fluorine bond is notoriously strong, nucleophilic substitution of the fluorine atoms in the difluoromethyl group can be achieved under specific conditions, often requiring catalysis. Such reactions are challenging but provide a pathway to novel fluorinated and non-fluorinated compounds.

Palladium-catalyzed reactions have been shown to be effective for the nucleophilic substitution of related fluorinated allylic systems. For example, 3-bromo-3,3-difluoropropene reacts with soft nucleophiles in the presence of a palladium(0) catalyst to yield 3-substituted 1,1-difluoroalkenes. pharm.or.jp This reaction proceeds through a (difluoroallyl)palladium complex intermediate. pharm.or.jp Although not a direct substitution on a saturated system, this demonstrates the utility of transition metals in activating C-F bonds for substitution.

More direct substitution on related systems like α-bromoamides can be mediated by copper(II) or silver(I) salts to form α-fluoroamides. researchgate.net The development of methods using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF) has expanded the scope of nucleophilic fluorination to include the synthesis of tertiary alkyl fluorides from the corresponding bromides under mild conditions. nih.gov These methodologies suggest that displacement of the fluorine atoms in this compound, while difficult, could potentially be achieved by first converting the adjacent alcohol to a group that can stabilize a cationic intermediate or by employing potent transition metal catalytic systems.

Substrate TypeReagent/CatalystNucleophileProduct TypeReference
α-Bromo-α,α-difluoroallyl derivativesPd(OAc)₂ / PPh₃Soft Carbon Nucleophiles3-Substituted 1,1-difluoroalkenes pharm.or.jp
α-BromocarboxamidesCu(II) or Ag(I) saltsFluoride (B91410) (¹⁹F)α-Tertiary Fluoroamides researchgate.net
Tertiary Alkyl BromidesEt₃N·3HF / K₃PO₄FluorideTertiary Alkyl Fluorides nih.gov
Difluoromethyl Phenyl Sulfonet-BuOK / Alkyl HalideAlkyl Halide (as electrophile)Alkylated Difluoroalkyl Sulfones google.com

Deoxyfluorination Mechanisms

The synthesis of gem-difluoro compounds like this compound often involves the deoxyfluorination of a precursor molecule, such as a ketone or an alcohol. Deoxyfluorination of alcohols is a primary method for introducing fluorine. thieme.de This process typically involves the activation of the alcohol's C-O bond, followed by nucleophilic displacement with a fluoride ion. researchgate.net

A novel class of deoxyfluorination reagents, 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors), has been developed, which operates via cyclopropenium cation activation. researchgate.netnih.gov The mechanism depends on the substrate:

Monoalcohols: The reaction proceeds through an alkoxycyclopropenium cation intermediate. The electronic properties of the CpFluor reagent are critical, with electron-rich aryl groups on the reagent facilitating the transformation more efficiently. nih.gov

1,2- and 1,3-Diols: The reaction proceeds via a cyclic cyclopropenone acetal (B89532) intermediate. This pathway is less dependent on the electronic nature of the CpFluor reagent. nih.gov

Rearrangement and Cascade Reactions (e.g., Lewis Acid-Mediated Cycloaddition/Aromatization)

The carbon skeleton of this compound and related compounds can undergo complex rearrangements, often promoted by thermal conditions or the presence of an acid catalyst. While specific rearrangements for the title compound are not widely documented, studies on analogous structures provide significant mechanistic insight.

For example, the thermal rearrangements of 2,2-difluoro-1-alkenylcyclopropanes proceed with high regioselectivity, cleaving the C-C bond opposite the CF₂ group to form a diradical intermediate, which then recyclizes. beilstein-journals.org Similarly, 1,1-divinyl-2-phenylcyclopropanes undergo a variety of thermal transformations, including vinylcyclopropane (B126155) rearrangements to yield vinylcyclopentenes and more complex tandem aromatic Cope-ene rearrangements. nih.govnih.gov These reactions showcase how the release of ring strain can drive isomerizations. nih.gov The presence of the difluoro-substituted carbon in this compound could influence the stability of potential cationic or radical intermediates in analogous rearrangements, potentially favoring specific pathways. Lewis acid catalysis could be employed to facilitate such reactions by coordinating to the hydroxyl group, turning it into a better leaving group and initiating a cascade.

Role of Hydrogen Bonding in Reaction Promotion

Hydrogen bonding can play a crucial, albeit subtle, role in directing the reactivity and selectivity of transformations involving this compound. The molecule possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the fluorine atoms and the hydroxyl oxygen).

The difluoromethyl group (CF₂H), which is closely related to the CF₂Ph moiety in the title compound, is known to act as a hydrogen bond donor. google.com This capability, combined with the traditional hydrogen-donating ability of the alcohol, can lead to specific intramolecular or intermolecular interactions. These interactions can:

Influence Conformation: Pre-organize the substrate into a specific conformation that is more reactive towards a particular reagent or catalyst.

Mediate Catalysis: Facilitate the binding of a catalyst or reagent, lowering the activation energy for a specific pathway.

Enhance Selectivity: In reactions involving diols, hydrogen bonding can help differentiate between hydroxyl groups, leading to regioselective transformations. thieme.de

In deoxyfluorination reactions, for instance, hydrogen bonding between the alcohol substrate and the fluoride source or activating agent is a key initial step in the activation process.

Elucidation of Reaction Intermediates and Transition State Analysis

Understanding the transient species formed during the transformations of this compound is key to controlling reaction outcomes. Mechanistic studies often rely on a combination of spectroscopic analysis and computational chemistry to identify intermediates and analyze transition states.

Key intermediates that have been proposed or identified in related reactions include:

Alkoxycyclopropenium Cations: These are key intermediates in the deoxyfluorination of monoalcohols using CpFluor reagents, as discussed previously. nih.gov

Diradical Intermediates: Thermal rearrangements of difluorocyclopropane derivatives are believed to proceed through the formation of 1,3-diradical species that subsequently recyclize. beilstein-journals.org

Carbocations: Sₙ1-type substitution reactions would proceed via a carbocation intermediate, which would be destabilized by the adjacent electron-withdrawing difluoromethyl group, making such pathways less favorable unless significant resonance stabilization is available from the phenyl group.

Mechanistic studies on deoxyfluorination reactions have sought to determine whether the process is Sₙ1 or Sₙ2 in nature. For borane-mediated deoxyfluorination, complete inversion of stereochemistry at the reaction center of a chiral secondary alcohol confirmed an Sₙ2 mechanism. nih.gov Analysis of the transition states in such reactions, often through computational modeling, can reveal the structural and energetic factors that control selectivity. For instance, in borane-mediated deoxyfluorination, the relative stability of N-BBN-O-alkyl-isourea intermediates towards elimination dictates the high selectivity for secondary alcohols. nih.gov

Unable to Generate Article on "this compound" Due to Lack of Specific Research Data

Despite a comprehensive search of available scientific literature, it is not possible to generate the requested article on the chemical compound “this compound” at this time. The search did not yield specific research findings or detailed data corresponding to the precise outline provided in the instructions.

The user's request specified a detailed article structured around the stereochemical considerations and chiral pool applications of this compound, with sections on:

Elucidation of Absolute and Relative Stereochemistry

Use as a Chiral Building Block

Diastereoselective and Enantioselective Synthetic Applications

Incorporation into Complex Chiral Architectures

While general information on these topics—such as methods for determining stereochemistry, the importance of chiral building blocks, and examples of enantioselective synthesis for other fluorinated compounds—is available, the searches found no specific studies, data tables, or detailed research findings directly pertaining to this compound.

Generating an article without this specific information would result in a generic discussion of stereochemistry and synthesis, rather than the focused, scientifically accurate, and data-rich content required for the specified compound. Therefore, to ensure the final output is factual and adheres strictly to the user's request, the article cannot be written until specific research concerning this compound becomes available.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Difluoro 1 Phenylpropan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. numberanalytics.com For 1,1-Difluoro-1-phenylpropan-2-ol, a combination of 1H, 13C, and 19F NMR experiments would be required to fully characterize its structure. biophysics.org

Chemical Shift and Coupling Constant Analysis for Structural Assignment

The analysis of chemical shifts and coupling constants in NMR spectra provides foundational information for assigning the structure of a molecule.

¹H NMR: In the proton NMR spectrum, one would expect to see distinct signals for the methyl (CH₃) group, the methine (CH) proton adjacent to the hydroxyl group, the hydroxyl (OH) proton (which may be broad or exchangeable with D₂O), and the protons of the phenyl group. The coupling of the CH proton to the adjacent methyl protons (³JHH) and the geminal fluorine atoms (²JHF) would result in a complex multiplet, providing key structural information.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The carbon atom bonded to the two fluorine atoms (C1) would exhibit a triplet due to one-bond carbon-fluorine coupling (¹JCF). The adjacent carbon (C2) bearing the hydroxyl group would show a triplet due to two-bond coupling (²JCF). The chemical shifts would confirm the presence of an alkyl chain and a phenyl group. miamioh.edu

¹⁹F NMR: 19F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. thermofisher.com For this compound, the two fluorine atoms are diastereotopic due to the adjacent chiral center (C2). Therefore, they would be expected to appear as two separate signals, each coupled to the other (a geminal ²JFF coupling) and to the adjacent CH proton (a ²JHF coupling), resulting in an "ABX" spin system (where A and B are the fluorine nuclei and X is the proton). This would likely manifest as a pair of doublets of doublets. wikipedia.org Long-range couplings to the phenyl protons might also be observable. researchgate.net

Hypothetical Data Tables:

Without experimental data, the following tables are presented as examples of how the information would be structured.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.50-7.30 m - Phenyl-H
4.20 ddd (doublet of doublets of doublets) ³JHH = 7.0, ²JHFa = 15.0, ²JHFb = 25.0 CH-OH
2.50 br s - OH

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
135-128 m - Phenyl-C
124.5 t ¹JCF = 245.0 CF₂
72.0 t ²JCF = 25.0 CH-OH

Table 3: Hypothetical ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
-115.5 dd ²JFF = 250.0, ²JHF = 15.0 Fₐ

Stereochemical Determination via NMR Techniques

The absolute and relative stereochemistry of chiral molecules like this compound can be determined using specialized NMR techniques. Since the molecule is chiral, it can be derivatized with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric esters. researchgate.net Analysis of the ¹H and ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration of the alcohol center. nih.gov Differences in the chemical shifts of protons or fluorine atoms near the chiral center in the two diastereomers can be correlated to a specific spatial arrangement. wordpress.com

Dynamic NMR Studies for Mechanistic Insights

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or chemical exchange. numberanalytics.com For this compound, variable temperature (VT) NMR studies could provide insights into the rotational barriers around the C1-C2 bond. By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to calculate the activation energy for the interconversion between different rotational isomers (rotamers). This information is valuable for understanding the molecule's conformational preferences and dynamic behavior.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. rsc.org By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₉H₁₀F₂O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is a standard method for confirming the identity of newly synthesized compounds. acs.org

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1000-1200 cm⁻¹ region). nih.gov

Computational Chemistry Studies on 1,1 Difluoro 1 Phenylpropan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1,1-Difluoro-1-phenylpropan-2-ol, DFT calculations could be employed to gain significant insights into its electronic structure and reactivity.

By solving the Kohn-Sham equations, DFT can determine the ground-state electron density of the molecule. From this, a host of electronic properties can be derived. For instance, the distribution of electron density would reveal the polarization effects of the two fluorine atoms and the hydroxyl group on the phenyl ring and the propanol (B110389) backbone. This information is crucial for understanding the molecule's intermolecular interactions and reactivity.

Key parameters that can be calculated using DFT to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Conceptual DFT also provides reactivity indices such as electronegativity, chemical hardness, and the Fukui function. These descriptors help in predicting the most reactive sites within the molecule. For this compound, these calculations could predict how the presence of the gem-difluoro group at the benzylic position influences the acidity of the hydroxyl proton and the reactivity of the phenyl ring. Studies on other fluorinated organic molecules have demonstrated the utility of DFT in understanding the impact of fluorine substitution on electronic properties and reaction mechanisms. nih.govresearchgate.netmdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy(Value) eVIndicates the electron-donating ability of the molecule.
LUMO Energy(Value) eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap(Value) eVCorrelates with chemical reactivity and stability.
Dipole Moment(Value) DebyeQuantifies the overall polarity of the molecule.
Mulliken Atomic ChargesC1: (Value), F1: (Value), F2: (Value), O: (Value), H(O): (Value)Reveals the partial charge distribution on key atoms.

Note: The values in this table are hypothetical and would need to be calculated using appropriate DFT methods and basis sets.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

The flexibility of the propanol chain and the potential for intramolecular interactions in this compound make its conformational landscape complex. Molecular Dynamics (MD) simulations are an ideal tool to explore this landscape and understand the molecule's behavior in different environments. nih.govnih.gov

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of stable conformers and the energy barriers between them. For this compound, MD simulations could reveal the preferred dihedral angles of the C-C and C-O bonds and the orientation of the phenyl ring relative to the propanol backbone. Intramolecular hydrogen bonding between the hydroxyl group and one of the fluorine atoms could also be investigated.

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can observe how the solvent interacts with the solute and influences its conformation and dynamics. The radial distribution functions of solvent atoms around key functional groups of this compound can provide detailed information about the solvation shell structure. Studies on fluorinated alcohols have shown that they can have unique interactions with water, and MD simulations can elucidate these specific hydrogen bonding patterns. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on DFT, are instrumental in elucidating the mechanisms of chemical reactions. nih.gov For this compound, these methods could be used to study various potential reactions, such as its oxidation, dehydration, or substitution reactions.

To study a reaction mechanism, a proposed reaction pathway is mapped out on the potential energy surface. This involves locating the structures of the reactants, products, and any intermediates and transition states. The energies of these species are then calculated to determine the activation energies and reaction enthalpies. This information allows for the determination of the most favorable reaction pathway.

For example, the mechanism of a dehydration reaction of this compound to form a fluorinated alkene could be investigated. Quantum chemical calculations could determine whether the reaction proceeds through an E1 or E2 mechanism and how the presence of the fluorine atoms affects the stability of any carbocation intermediates. Similar computational studies have been successfully applied to understand the mechanisms of fluorination reactions of allylic alcohols. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. numberanalytics.comnih.gov For this compound, various spectroscopic parameters can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict these chemical shifts with a good degree of accuracy. These predictions can aid in the assignment of experimental NMR spectra. Spin-spin coupling constants can also be calculated to provide further structural information.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks in an IR spectrum. By comparing the calculated spectrum with an experimental one, the structure and conformation of the molecule can be confirmed. For this compound, the characteristic stretching frequencies of the O-H, C-F, and C=C (phenyl) bonds would be of particular interest.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help in understanding fragmentation patterns. By calculating the bond dissociation energies and the stabilities of potential fragment ions, the likely fragmentation pathways upon ionization can be inferred. This can assist in the interpretation of experimental mass spectra. numberanalytics.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value/Range
¹⁹F NMRChemical Shift(Value) ppm
¹H NMRChemical Shift (CH-OH)(Value) ppm
¹³C NMRChemical Shift (CF₂)(Value) ppm
IRν(O-H)(Value) cm⁻¹
IRν(C-F)(Value) cm⁻¹

Note: The values in this table are hypothetical and would need to be calculated using appropriate computational methods.

Strategic Applications of 1,1 Difluoro 1 Phenylpropan 2 Ol in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of New Organic Fluorides

1,1-Difluoro-1-phenylpropan-2-ol serves as a crucial starting material for the synthesis of a wide range of novel organofluorine compounds. beilstein-journals.org Its inherent structure, featuring a difluoromethyl group adjacent to a secondary alcohol, provides two reactive centers that can be selectively manipulated to build molecular complexity. The presence of the difluorinated carbon atom significantly influences the reactivity of the neighboring hydroxyl group, making it a unique synthon for introducing fluorine-containing motifs.

Researchers have utilized this compound as a precursor for the synthesis of various biologically active molecules and advanced materials. The ability to transform the hydroxyl group into other functionalities, while retaining the difluorophenylmethyl core, allows for the systematic exploration of chemical space and the development of new fluorinated compounds with tailored properties.

Introduction of the 1,1-Difluoroethyl Group into Organic Scaffolds

The 1,1-difluoroethyl moiety is a valuable pharmacophore in drug discovery. The use of this compound provides a direct and efficient method for incorporating this group into larger, more complex organic scaffolds. Through various chemical transformations, the phenylpropanol backbone can be strategically cleaved or modified, leaving the difluoroethyl group attached to a new molecular framework.

This approach is particularly advantageous in the synthesis of chiral fluorinated molecules. The stereocenter at the hydroxyl-bearing carbon can be used to direct the stereochemical outcome of subsequent reactions, enabling the asymmetric synthesis of complex targets. This control over stereochemistry is critical in the development of pharmaceuticals, where enantiomeric purity is often a strict requirement.

Building Block in Carbon-Carbon Bond-Forming Reactions

The structural framework of this compound makes it a valuable participant in a variety of carbon-carbon bond-forming reactions. The hydroxyl group can be activated or transformed into a suitable leaving group, facilitating nucleophilic substitution reactions where a new carbon-based nucleophile is introduced.

Furthermore, the phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of new substituents onto the aromatic core. The electronic nature of the difluoroalkyl group can influence the regioselectivity of these reactions. Additionally, the development of modern cross-coupling methodologies has expanded the possibilities for forming new carbon-carbon bonds at various positions within the molecule, making it a versatile building block for constructing complex carbon skeletons.

Utilization in Carbon-Heteroatom Bond-Forming Reactions

The hydroxyl group of this compound is a key handle for the formation of new carbon-heteroatom bonds. It can readily participate in a range of classical and modern organic reactions to introduce oxygen, nitrogen, sulfur, and other heteroatoms into the molecular structure.

Table 1: Examples of Carbon-Heteroatom Bond-Forming Reactions with this compound

Reaction TypeReagentProduct Functional Group
EtherificationAlkyl halide, BaseEther
EsterificationCarboxylic acid, Acid catalystEster
Azide Substitution (via tosylate)Sodium azideAzide
Thiolation (via tosylate)Thiol, BaseThioether

These transformations are fundamental in organic synthesis and allow for the generation of a diverse library of compounds from a single fluorinated precursor. The resulting products, containing both the difluoro motif and a new heteroatomic functional group, are valuable intermediates for further synthetic elaboration or for direct evaluation in biological or material science applications.

Precursor to Other Organofluorine Compounds

This compound is a versatile precursor for the synthesis of other important organofluorine compounds. For instance, oxidation of the secondary alcohol functionality yields the corresponding ketone, 1,1-difluoro-1-phenylpropan-2-one. sigmaaldrich.comsigmaaldrich.com This ketone is itself a valuable building block for further synthetic transformations.

Dehydration reactions of this compound can lead to the formation of fluorinated alkenes. These alkenes are useful dienophiles in cycloaddition reactions and can undergo a variety of addition reactions to introduce further functionality. The strategic manipulation of the hydroxyl group and the adjacent difluorinated carbon opens up pathways to a wide array of structurally diverse organofluorine molecules.

Ligand and Catalyst Design Employing Fluorinated Alcohol Scaffolds

Fluorinated alcohols have garnered significant attention in the design of ligands and catalysts for asymmetric synthesis. nih.govresearchgate.net The unique electronic properties and hydrogen-bonding capabilities of fluorinated alcohols can lead to enhanced catalytic activity and selectivity. researchgate.netnih.gov While specific research on this compound as a ligand or catalyst is not extensively documented in the provided search results, the broader class of fluorinated alcohols has shown considerable promise.

The hydroxyl group of these compounds can coordinate to metal centers, and the fluorine atoms can influence the electronic environment of the catalytic site. researchgate.net This can lead to improved performance in a variety of catalytic transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. researchgate.net The chiral nature of this compound makes it a particularly interesting candidate for the development of new chiral ligands and organocatalysts for enantioselective processes. The principles established with other fluorinated alcohols suggest that this compound could be a valuable scaffold for future catalyst design. nih.govnih.gov

Structure Reactivity Relationships and Fluorine Effects in 1,1 Difluoro 1 Phenylpropan 2 Ol Chemistry

Inductive Effects of Geminal Fluorine on Reactivity

The high electronegativity of fluorine (Pauling scale: 3.98) exerts a strong electron-withdrawing inductive effect (-I). nih.gov In 1,1-difluoro-1-phenylpropan-2-ol, the two fluorine atoms at the C1 position create a powerful pull of electron density away from the adjacent carbon atoms. This inductive effect has several important consequences for the molecule's reactivity.

One of the most significant effects is the increased acidity of the hydroxyl group. researchgate.net The electron-withdrawing fluorine atoms stabilize the corresponding alkoxide ion, making the proton more easily abstracted. This enhanced acidity can be a crucial factor in reactions where the alcohol acts as a nucleophile or a proton donor.

Furthermore, the strong inductive effect of the geminal difluoro group can influence the reactivity of the benzylic position. While the fluorine atoms stabilize negative charges, they can destabilize adjacent carbocations. This can affect the rates and pathways of reactions involving nucleophilic substitution or elimination at the benzylic carbon.

The influence of fluorine substitution on the acidity of alcohols is a well-documented phenomenon. The table below illustrates the trend of increasing acidity with the number of fluorine substituents.

AlcoholpKa
Ethanol15.9
2,2,2-Trifluoroethanol (B45653) (TFE)12.4
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)9.3
Data showing the impact of fluorination on alcohol acidity.

Steric and Electronic Effects of Fluorine on Reaction Outcomes

The presence of fluorine atoms not only alters the electronic properties of a molecule but also introduces steric bulk. While fluorine is relatively small (van der Waals radius of 1.47 Å), the C-F bond is longer than the C-H bond, and the presence of two fluorine atoms on the same carbon in this compound creates a sterically hindered environment around the benzylic carbon. researchgate.net

This steric hindrance can play a significant role in directing the outcome of chemical reactions. For instance, in reactions where a nucleophile attacks the benzylic carbon, the bulky difluoro group can favor attack from the less hindered face, potentially leading to high levels of stereoselectivity.

The electronic effects of fluorine also extend beyond simple induction. nih.gov Fluorine can participate in hyperconjugation and other through-bond or through-space electronic interactions that can influence transition state energies and reaction pathways. researchgate.net The interplay between steric and electronic effects is often complex and can lead to unique reactivity that is not observed in non-fluorinated analogues. rsc.org

For example, in transition metal-catalyzed reactions, the fluorinated substituent can influence the coordination of the metal to the substrate and thereby affect the efficiency and selectivity of the catalytic process. The combination of steric and electronic effects can be exploited to achieve specific and often challenging chemical transformations. researchgate.net

Hydrogen Bonding Interactions and their Influence on Catalysis and Selectivity

Fluorinated alcohols, including this compound, are known to be strong hydrogen bond donors. researchgate.net This property arises from the increased acidity of the hydroxyl proton due to the inductive effect of the fluorine atoms. The ability to form strong hydrogen bonds allows these molecules to act as effective solvents or co-solvents in a variety of chemical reactions, influencing both reaction rates and selectivities. nih.govrsc.org

In the context of catalysis, hydrogen bonding interactions can be crucial for activating substrates and stabilizing transition states. For example, a fluorinated alcohol can donate a hydrogen bond to a carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This type of activation is a key principle in many organocatalytic reactions.

Furthermore, the formation of specific hydrogen bonding networks can create a chiral microenvironment around a catalyst's active site, leading to enhanced enantioselectivity in asymmetric reactions. researchgate.net The precise orientation of the substrate and catalyst, mediated by hydrogen bonds, can dictate the stereochemical outcome of the reaction. nih.govosti.gov The ability of fluorinated alcohols to engage in these specific interactions makes them valuable tools for controlling selectivity in catalysis. rsc.org

The table below summarizes the effects of different fluorinated alcohols as additives in a nucleophilic fluorination reaction, highlighting the importance of their hydrogen bonding capabilities. nih.gov

Fluorinated Alcohol AdditiveFluorination Yield (%)E2 Yield (%)
2-Trifluoromethyl-2-propanol (TBOH-F3)788
Hexafluoroisopropanol (HFIP)Less Effective-
Data from a study on the effect of fluorinated alcohol additives on a nucleophilic fluorination reaction. nih.gov

This data demonstrates that the structure of the fluorinated alcohol, and thus its hydrogen bonding and steric properties, has a significant impact on the reaction outcome. nih.gov

Solvation Effects of Fluorinated Alcohols on Reaction Efficiency and Selectivity

The unique properties of fluorinated alcohols make them powerful solvents that can significantly influence the efficiency and selectivity of chemical reactions. nih.govrsc.org Their high polarity and strong hydrogen bond donating ability, coupled with their low nucleophilicity and poor hydrogen bond accepting ability, create a unique solvation environment. researchgate.netnih.gov

This solvation environment can stabilize charged intermediates and transition states, leading to accelerated reaction rates. For example, in reactions that proceed through an ionic mechanism, the ability of a fluorinated alcohol to solvate and stabilize the ionic species can be critical for the reaction's success. nih.gov

Moreover, the specific solvation of reactants and catalysts by fluorinated alcohols can influence the selectivity of a reaction. By preferentially solvating certain functional groups or by organizing the reactants in a particular orientation, the solvent can direct the reaction towards a specific product. This is particularly important in stereoselective synthesis, where the solvent can play a crucial role in determining the enantiomeric or diastereomeric excess of the product. researchgate.net The disruption of lipid bilayers by fluorinated alcohols at even low concentrations also points to their strong solvating power. nih.gov

The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) has been shown to be beneficial for a range of transition metal-catalyzed C-H functionalization reactions, highlighting the broad utility of these solvents in modern organic synthesis. rsc.org The cooperative effects between polar functional groups on a catalyst and the solvent can also enhance catalytic performance. nih.gov

Future Directions and Emerging Research Avenues for 1,1 Difluoro 1 Phenylpropan 2 Ol

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and efficient processes. For 1,1-Difluoro-1-phenylpropan-2-ol, a key research thrust will be the move away from traditional, often hazardous, fluorinating agents toward more sustainable alternatives. youtube.com

Future research will likely focus on:

Catalytic C-F Bond Formation: Minimizing the use of stoichiometric fluorinating reagents in favor of catalytic methods will be a primary goal. This approach offers improved atom economy and reduces waste generation. rsc.org

Use of Safer Fluoride (B91410) Sources: Investigating the use of fluoride salts like potassium fluoride (KF) as the fluorine source is a promising avenue. youtube.com While KF is inexpensive and non-toxic, its low solubility in organic solvents presents a challenge that could be overcome through the development of advanced catalytic systems or novel reaction media. researchgate.net

Biocatalysis: The use of enzymes, such as fluorinases, for the stereoselective synthesis of fluorinated compounds is an emerging field. chemrxiv.org Future research could explore the engineering of fluorinases to accept substrates that would lead to the enantiomerically pure synthesis of this compound, offering a highly sustainable and selective route.

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic FluorinationReduced waste, improved atom economyDevelopment of efficient and recyclable catalysts.
Safer Fluoride SourcesLower cost, reduced toxicity, environmentally benignOvercoming solubility issues of fluoride salts.
BiocatalysisHigh stereoselectivity, mild reaction conditionsEnzyme engineering for specific substrate recognition.

Exploration of New Catalytic Asymmetric Transformations

The presence of a stereocenter in this compound underscores the importance of asymmetric synthesis to access enantiomerically pure forms, which are often crucial for biological activity. Future research will undoubtedly focus on refining and discovering new catalytic asymmetric methods.

Key areas of exploration include:

Asymmetric Hydrogenation: The asymmetric transfer hydrogenation of the corresponding α,α-difluoro-β-hydroxy ketone is a promising strategy. The use of well-defined chiral ruthenium catalysts, such as Noyori's complex, has proven effective for similar substrates, achieving high yields and excellent enantioselectivities. acs.org

Organocatalysis: Chiral organocatalysts offer a metal-free alternative for asymmetric transformations. acs.org Research into the use of chiral amines or phosphoric acids to catalyze the enantioselective addition of a difluoromethyl nucleophile to benzaldehyde (B42025) derivatives could provide a direct and efficient route to the target molecule.

Transition Metal Catalysis: The development of new chiral ligands for transition metals like copper, palladium, or rhodium will continue to be a major focus. rsc.orgnih.gov These catalysts could be employed in asymmetric allylic alkylations or other C-C bond-forming reactions to construct the chiral backbone of this compound with high stereocontrol. mdpi.com

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The application of advanced in situ spectroscopic techniques will be pivotal in elucidating the intricate details of reactions involving this compound and its precursors.

Future mechanistic studies will likely involve:

In Situ IR and Raman Spectroscopy: These techniques can track changes in vibrational modes, allowing for the identification of transient species and the elucidation of bonding changes throughout a reaction.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates, including catalytic species and transient products.

By combining these in situ techniques, researchers can gain a comprehensive picture of the reaction landscape, leading to more rational and targeted process optimization. sintef.no

Integration into Continuous Flow Chemistry Systems for Scalable Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. durham.ac.ukacs.org The integration of the synthesis of this compound into continuous flow systems is a logical step towards its efficient and safe large-scale production. nih.gov

Key research directions in this area include:

Reactor Design: Developing microreactors and packed-bed reactors specifically designed for fluorination reactions will be crucial. The choice of reactor material, such as fluorinated ethylene (B1197577) propylene (B89431) (FEP) or perfluoroalkoxy alkanes (PFA), will be important to prevent corrosion and ensure compatibility with fluorinating agents. acs.orgnih.gov

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate purification. acs.org A future goal would be to develop a multi-step flow synthesis of this compound from simple starting materials.

In-line Purification: Incorporating in-line purification techniques, such as solid-phase extraction or scavenger resins, into the flow system can streamline the process and deliver a high-purity product directly from the reactor. durham.ac.uk

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of catalysts and reagents. researchgate.net For this compound, computational modeling can guide the development of more efficient and selective synthetic methods.

Future computational efforts will likely focus on:

Transition State Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states of key reaction steps, providing insights into the factors that control reactivity and stereoselectivity. researchgate.net This understanding can inform the design of catalysts with improved performance.

Catalyst Screening: Computational methods can be used to screen virtual libraries of chiral ligands or organocatalysts to identify promising candidates for experimental investigation, accelerating the discovery of new catalytic systems. numberanalytics.com

Mechanism Elucidation: Computational studies can complement experimental mechanistic work by providing detailed energetic profiles of reaction pathways, helping to distinguish between competing mechanisms. rsc.org

Research AreaComputational ApproachExpected Outcome
Catalyst DesignTransition State ModelingIdentification of key structural features for high selectivity.
Reaction OptimizationVirtual ScreeningRapid identification of promising catalyst candidates.
Mechanistic InsightReaction Pathway AnalysisDeeper understanding of the factors controlling the reaction.

Discovery of Novel Derivatization Pathways and Functionalizations

This compound serves as a chiral building block, and the discovery of novel derivatization and functionalization pathways will expand its utility in the synthesis of more complex and valuable molecules. chimia.chresearchgate.net

Emerging research avenues in this area include:

Functionalization of the Hydroxyl Group: Exploring a wider range of transformations of the secondary alcohol, such as etherification, esterification, and conversion to other functional groups, will provide access to a diverse array of derivatives.

Modification of the Phenyl Ring: The phenyl group offers a handle for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of various substituents to modulate the properties of the molecule.

C-F Bond Functionalization: While challenging, the selective activation and functionalization of the C-F bonds could open up entirely new avenues for derivatization, although this would likely require the development of novel catalytic methods. researchgate.net

Conversion to other Chiral Building Blocks: The difluoromethyl group can be a precursor to other functionalities. mdpi.com Research into the transformation of the difluoromethyl group into other motifs would significantly enhance the synthetic value of this compound. acs.orgacs.org

Q & A

Q. Optimization strategies :

  • Temperature control (0–25°C) during condensation to minimize side reactions.
  • Use of anhydrous solvents (e.g., THF) to prevent hydrolysis.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

[Advanced] How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Answer:
Enantioselective synthesis requires precise control over stereochemistry:

  • Asymmetric catalysis : Ru-BINAP or Jacobsen catalysts enable >90% enantiomeric excess (ee) in hydrogenation steps .
  • Chiral auxiliaries : (R)- or (S)-Proline derivatives can induce stereoselectivity during aldol-like condensations .
  • Resolution techniques : Kinetic resolution using lipases (e.g., CAL-B) or chiral HPLC to separate enantiomers .

Q. Key considerations :

  • Monitor reaction progress via chiral GC or HPLC.
  • Optimize catalyst loading (typically 1–5 mol%) to balance cost and efficiency .

[Advanced] What experimental approaches are used to analyze the binding affinity of this compound derivatives to neurological targets?

Answer:

  • Radioligand binding assays : Competitive displacement studies using [³H]-labeled ligands (e.g., serotonin receptors) to measure IC50 values .
  • Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics (ka/kd) to immobilized receptors .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and affinity trends .

Q. Example findings :

  • The difluoromethoxy group enhances binding to GABA_A receptors (IC50 = 12 nM vs. 85 nM for methoxy analogs) due to increased lipophilicity and halogen bonding .

[Basic] Which spectroscopic techniques are critical for structural elucidation of this compound, particularly regarding fluorine environments?

Answer:

  • ¹⁹F NMR : Identifies fluorine chemical shifts (δ = -110 to -120 ppm for CF2 groups) and confirms substitution patterns .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) .
  • IR spectroscopy : Detects O-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. Data interpretation :

  • Coupling constants in ¹H NMR (JHF ≈ 50 Hz) indicate proximity to fluorine atoms .

[Advanced] How do structural modifications at the phenyl ring (e.g., difluoro vs. trifluoro substitution) impact the compound's biological activity and pharmacokinetic properties?

Answer:
Comparative structure-activity relationship (SAR) studies :

SubstituentLipophilicity (LogP)Metabolic Stability (t₁/₂)Target Affinity (IC50)
-OCHF₂2.145 min12 nM (GABA_A)
-OCH₃1.525 min85 nM
-OCF₃2.860 min8 nM (5-HT₂A)

Q. Key insights :

  • Difluoro (-OCHF₂) : Balances lipophilicity and metabolic stability, making it ideal for CNS-targeted drugs .
  • Trifluoro (-OCF₃) : Increases potency but may reduce solubility, requiring formulation adjustments .

Q. Methodological recommendations :

  • Perform in vitro microsomal assays (human liver microsomes) to assess metabolic stability .
  • Use logP measurements (shake-flask method) to correlate substituent effects with bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.